2-Fluoro-6-(trifluoromethyl)benzophenone

説明

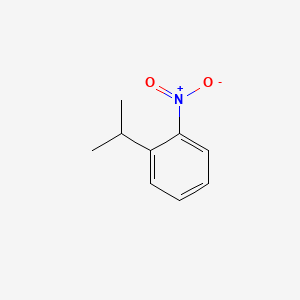

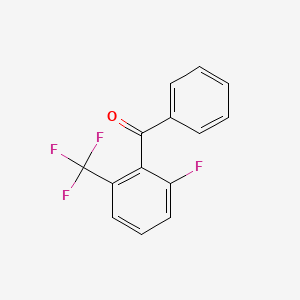

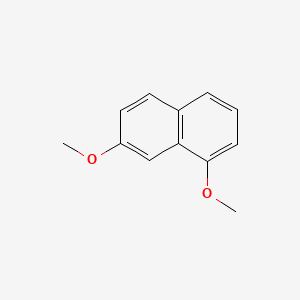

2-Fluoro-6-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It has a molecular weight of 268.21 . The IUPAC name for this compound is 2-fluoro-6-(trifluoromethyl)phenylmethanone .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(trifluoromethyl)benzophenone can be represented by the InChI code: 1S/C14H8F4O/c15-11-8-4-7-10 (14 (16,17)18)12 (11)13 (19)9-5-2-1-3-6-9/h1-8H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Fluoro-6-(trifluoromethyl)benzophenone is a solid at room temperature . It has a molecular weight of 268.2063 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用

Surface Modification

A study by Jeyaprakash, Samuel, and Rühe (2004) details a simple photochemical process for chemically binding fluoropolymers to SiO2 surfaces using a benzophenone silane. This method allows for the creation of ultrahydrophobic surfaces with controlled thickness, composition, and strong adhesion, offering a novel approach to photopatterning surfaces with fluorinated compounds for enhanced wetting properties (J. D. Jeyaprakash, S. Samuel, J. Rühe, 2004).

Polymer Chemistry

Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives with potential applications in proton exchange membranes. These derivatives, created via nickel-catalyzed coupling polymerization, show no crystallinity and exhibit high thermal stability. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their proton conductivities, making them suitable for applications in fuel cell technology (H. Ghassemi, J. McGrath, 2004).

Photophysics and Photochemistry

Woydziak, Fu, and Peterson (2012) developed a method for the synthesis of fluorinated fluorophores, including benzophenones, by iterative nucleophilic aromatic substitution. This approach facilitates access to fluorinated analogs with enhanced photostability and spectroscopic properties, offering a scalable route to novel fluorinated compounds for use in bioimaging and materials science (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).

Comparative Imaging Studies

Li, Ding, Gifford, Fowler, and Gatley (2003) synthesized a benzophenone-based labeling compound for use in both in vivo positron emission tomography (PET) and single-photon computed tomography (SPECT) studies. This dual-modality approach allows for the comparative imaging of biomolecules, facilitating advanced research in diagnostic imaging and molecular biology (Zizhong Li, Yu Ding, A. Gifford, J. Fowler, J. Gatley, 2003).

Safety And Hazards

This compound is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZERPYCCZRGZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341111 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)benzophenone | |

CAS RN |

208173-18-6 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)